molecular formula C21H20N2O3S3 B2622388 4-(benzylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide CAS No. 922467-34-3

4-(benzylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide

Cat. No.: B2622388
CAS No.: 922467-34-3
M. Wt: 444.58
InChI Key: PHJNPNXMHBWNDY-UHFFFAOYSA-N
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Description

4-(benzylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide is a complex organic compound that features a unique combination of sulfonyl, thiochromeno, and thiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiochromeno[4,3-d]thiazole core, followed by the introduction of the benzylsulfonyl group and the butanamide side chain. Key steps may include:

    Formation of the thiochromeno[4,3-d]thiazole core: This can be achieved through cyclization reactions involving appropriate thioamide and aldehyde precursors.

    Introduction of the benzylsulfonyl group: This step often involves sulfonylation reactions using benzylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the butanamide side chain: This can be accomplished through amide bond formation using butanoyl chloride and an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(benzylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to modify the sulfonyl group or the thiazole ring.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Products with higher oxidation states of sulfur.

    Reduction: Products with reduced sulfur or nitrogen functionalities.

    Substitution: Products with new functional groups replacing the benzyl group.

Scientific Research Applications

4-(benzylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Application in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

    Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(benzylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole and sulfonyl groups can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(methylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide
  • 4-(ethylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide
  • 4-(phenylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide

Uniqueness

4-(benzylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide is unique due to the presence of the benzylsulfonyl group, which can impart distinct electronic and steric properties compared to its analogs

Properties

IUPAC Name

4-benzylsulfonyl-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S3/c24-19(11-6-12-29(25,26)14-15-7-2-1-3-8-15)22-21-23-20-16-9-4-5-10-17(16)27-13-18(20)28-21/h1-5,7-10H,6,11-14H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJNPNXMHBWNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)CCCS(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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